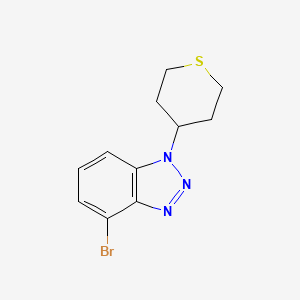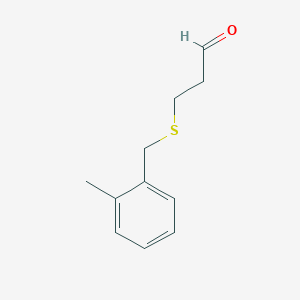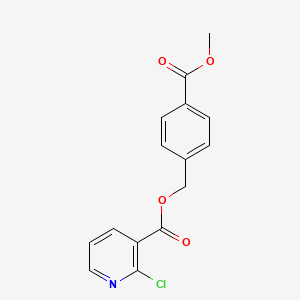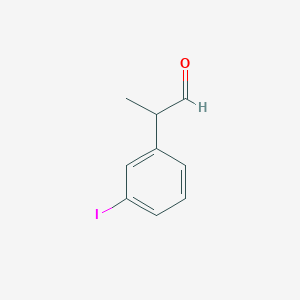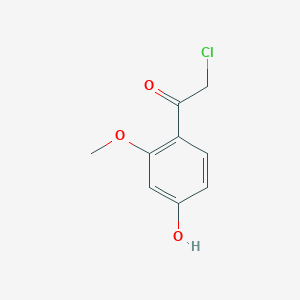
2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(4-hydroxy-2-methoxyphenyl)ethanone using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2-methoxyphenyl)ethane.
Substitution: Formation of 2-amino-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one or 2-thio-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is involved in the production of reactive oxygen species. By inhibiting this enzyme, the compound can reduce oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities, such as enzyme inhibition, set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
2-chloro-1-(4-hydroxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4,11H,5H2,1H3 |
Clé InChI |
MYKHTZMAEPCDOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


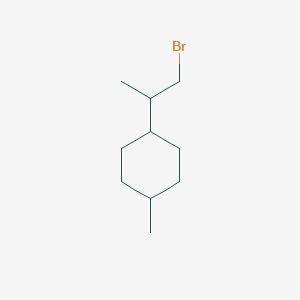
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
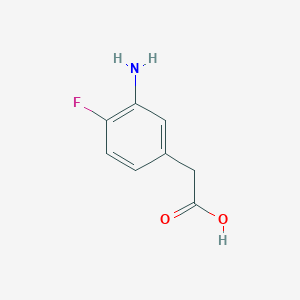
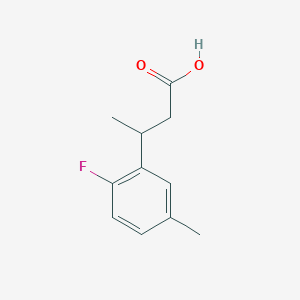
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
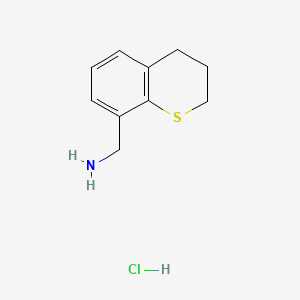
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
